molecular formula C9H11ClN2O2 B1523137 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide CAS No. 1094559-63-3

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B1523137
CAS No.: 1094559-63-3
M. Wt: 214.65 g/mol
InChI Key: HDEMAFTVHUIAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a hydroxyethyl group (-CH2CH2OH) attached to a benzamide core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:

  • Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group (-NO2) at the 4-position, forming 4-chloro-2-nitroaniline.

  • Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group (-NH2), yielding 4-chloro-2-aminobenzamide.

  • Esterification: The amino group in 4-chloro-2-aminobenzamide is then reacted with ethylene glycol (2-hydroxyethyl) to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound nitroso or nitro derivatives.

  • Reduction: The nitro derivatives can be reduced back to the original amine.

  • Substitution: Substitution reactions can yield various derivatives, such as hydroxylated or alkylated products.

Scientific Research Applications

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-chloro-N-(2-hydroxyethyl)-2-nitroaniline

  • 4-chloro-N-(2-hydroxyethyl)benzamide

  • 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide nitroso derivative

  • This compound nitro derivative

Properties

IUPAC Name

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMAFTVHUIAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.